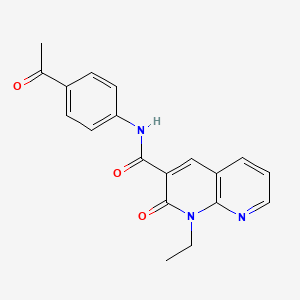![molecular formula C18H14FN3S2 B2664507 5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 307511-93-9](/img/structure/B2664507.png)
5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a fluorophenyl group, a thiophene ring, and a thienopyrimidine core
Métodos De Preparación
The synthesis of 5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring.
Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction where a fluorophenyl group is introduced to the thienopyrimidine core.
Attachment of the Thiophene Ring: The thiophene ring is then attached to the intermediate compound through a coupling reaction.
Final Amination:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Análisis De Reacciones Químicas
5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in oncology.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. For example, in cancer research, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar compounds to 5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine include:
5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine: This compound has a methoxyphenoxy group instead of the thiophene ring.
5-(4-chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine: This compound features a chlorophenyl group and a naphthyloxy group.
2-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline: This compound includes a tetrahydroisoquinoline moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(2-thiophen-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3S2/c19-13-5-3-12(4-6-13)15-10-24-18-16(15)17(21-11-22-18)20-8-7-14-2-1-9-23-14/h1-6,9-11H,7-8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVSBRKAQHIQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid](/img/structure/B2664424.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2664426.png)
![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2664429.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2664430.png)

![N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2664432.png)


![ethyl 4-(4-chlorophenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2664441.png)
![1,7-dimethyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2664444.png)
![1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2664445.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2664446.png)
![2-chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2664447.png)
